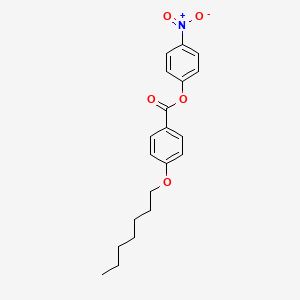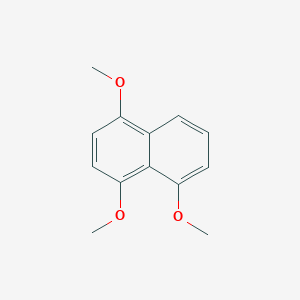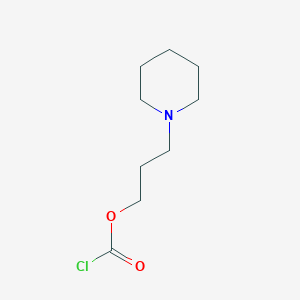![molecular formula C15H33NO4 B14484113 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- CAS No. 66354-56-1](/img/structure/B14484113.png)
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is a chemical compound with the molecular formula C13H29NO4. It is known for its unique structure, which includes a propanol backbone with bis(2-hydroxyethyl)amino and octyloxy functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine and an octyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the formulation of various industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with other molecules, influencing their structure and function. The octyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound lacks the octyloxy group, making it less hydrophobic.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(butyloxy)-: This compound has a shorter alkoxy chain, affecting its chemical properties.
Uniqueness
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is unique due to its combination of hydrophilic and hydrophobic functional groups. This dual nature allows it to interact with a wide range of molecules, making it valuable in various applications.
Properties
CAS No. |
66354-56-1 |
|---|---|
Molecular Formula |
C15H33NO4 |
Molecular Weight |
291.43 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-octoxypropan-2-ol |
InChI |
InChI=1S/C15H33NO4/c1-2-3-4-5-6-7-12-20-14-15(19)13-16(8-10-17)9-11-18/h15,17-19H,2-14H2,1H3 |
InChI Key |
JORAAGBFBOAQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




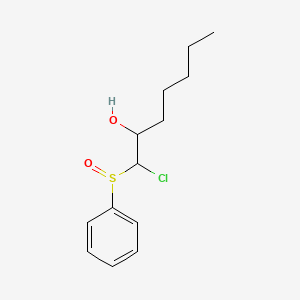
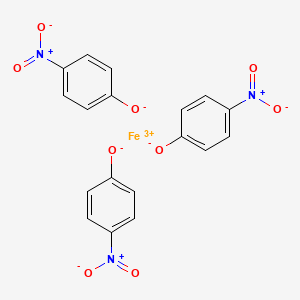

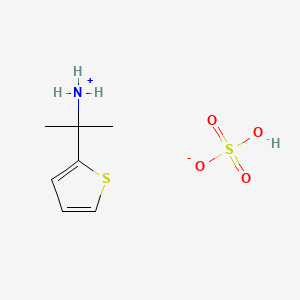
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
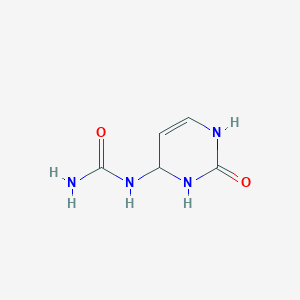
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
